N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 476441-95-9
VCID: VC7257356
InChI: InChI=1S/C23H29BrN4OS/c1-2-7-30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)14-25-21(29)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,15-17H,2,7-14H2,1H3,(H,25,29)
SMILES: CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C23H29BrN4OS
Molecular Weight: 489.48

N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

CAS No.: 476441-95-9

Cat. No.: VC7257356

Molecular Formula: C23H29BrN4OS

Molecular Weight: 489.48

* For research use only. Not for human or veterinary use.

N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide - 476441-95-9

Specification

CAS No. 476441-95-9
Molecular Formula C23H29BrN4OS
Molecular Weight 489.48
IUPAC Name N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C23H29BrN4OS/c1-2-7-30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)14-25-21(29)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,15-17H,2,7-14H2,1H3,(H,25,29)
Standard InChI Key GNGPCMHWUFDROL-UHFFFAOYSA-N
SMILES CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Structural and Molecular Characteristics

Core Structural Components

The molecule integrates four key structural domains:

  • Adamantane carboxamide: A diamondoid hydrocarbon known for its rigidity, lipophilicity, and metabolic stability, adamantane enhances blood-brain barrier penetration and receptor binding.

  • 1,2,4-Triazole ring: A nitrogen-rich heterocycle contributing to hydrogen bonding, metal coordination, and π-π stacking interactions. The triazole’s 3-position is substituted with a methyl group linked to the adamantane carboxamide .

  • 4-(4-Bromophenyl) group: A para-brominated benzene ring attached to the triazole’s 4-position, introducing electron-withdrawing effects and steric bulk that may influence target binding.

  • Propylsulfanyl moiety: A sulfur-containing alkyl chain at the triazole’s 5-position, modulating solubility and redox reactivity.

Molecular Properties

PropertyValue
Molecular FormulaC23H29BrN4OS
Molecular Weight489.48 g/mol
IUPAC NameN-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
SMILESCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
InChI KeyGNGPCMHWUFDROL-UHFFFAOYSA-N

The bromine atom (atomic weight 79.9) contributes significantly to the molecular weight and polarizability, while the adamantane’s logP value (estimated >4) indicates high lipophilicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

Although explicit protocols for this compound are unavailable, its synthesis likely follows multi-step strategies common to triazole-adamantane hybrids:

  • Adamantane functionalization: 1-Adamantylamine reacts with chloroacetyl chloride to form the carboxamide intermediate.

  • Triazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic or basic conditions generates the 1,2,4-triazole core.

  • Substituent introduction: Sequential alkylation and aryl coupling reactions install the propylsulfanyl and 4-bromophenyl groups.

Key challenges include avoiding triazole ring isomerization and ensuring regioselective bromination .

Reactivity Profile

  • Nucleophilic substitution: The bromophenyl group may undergo Suzuki-Miyaura cross-coupling for aryl diversification.

  • Sulfanyl oxidation: The propylsulfanyl moiety could oxidize to sulfoxide or sulfone derivatives, altering electronic properties.

  • Adamantane functionalization: The bridgehead positions permit further alkylation or hydroxylation to modulate solubility.

Biological Activities and Mechanistic Insights

Putative Targets and Mechanisms

While direct studies are lacking, structurally related compounds exhibit:

  • Antimicrobial activity: Triazole derivatives inhibit fungal CYP51 and bacterial dihydrofolate reductase .

  • Anti-inflammatory effects: Adamantane carboxamides suppress NF-κB and COX-2 pathways.

  • Cytotoxicity: Brominated aromatic systems intercalate DNA or inhibit topoisomerases .

The propylsulfanyl group may enhance membrane permeability, while bromine’s hydrophobicity aids target binding .

Comparative Bioactivity Data

Analog StructureActivity (IC50)Target
N-(4-Methylphenyl)triazole-adamantane12 µM (COX-2 inhibition)Cyclooxygenase-2
4-Bromo-1,2,4-triazole8 µM (CYP51 inhibition)Lanosterol 14α-demethylase

These data suggest that the subject compound’s hybrid structure may synergize multiple mechanisms.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Adamantane protons appear as singlet(s) at δ 1.6–2.1 ppm. Triazole methylene (CH2N) resonates near δ 4.3 ppm, while aromatic protons from the bromophenyl group show splitting at δ 7.2–7.6 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 175–180 ppm, with adamantane carbons between δ 25–40 ppm.

Mass Spectrometry

The molecular ion peak at m/z 489.48 confirms the molecular weight. Isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) are characteristic.

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